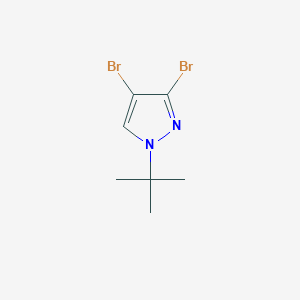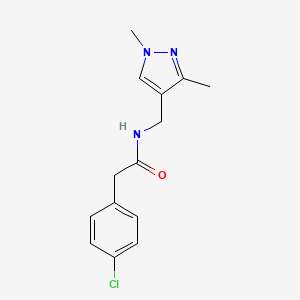![molecular formula C9H17NO2 B2697071 {2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol CAS No. 1820685-19-5](/img/structure/B2697071.png)
{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol” is a chemical compound with the CAS Number: 1820685-19-5 . It has a molecular weight of 171.24 and its IUPAC name is (2-(amino(cyclopropyl)methyl)tetrahydrofuran-2-yl)methanol . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol” is 1S/C9H17NO2/c10-8(7-2-3-7)9(6-11)4-1-5-12-9/h7-8,11H,1-6,10H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol” is an oil-like substance . It is stored at a temperature of 4°C . The compound has a molecular weight of 171.24 .Aplicaciones Científicas De Investigación
Methanol as a Building Block in Chemical Synthesis
Methanol is recognized for its role as a fundamental building block in the synthesis of various chemical compounds. The direct N-monomethylation of aromatic primary amines using methanol has been achieved through a [Cp*IrCl2]2/NaOH system, demonstrating methanol's capacity as a methylating agent with broad substrate scope and excellent selectivities (Li et al., 2012). This approach is valued for its low catalyst loading and environmental benefits.
Biotechnological Applications of Methanol
Methanol serves as a crucial substrate in bioprocess technology, notably in the production of single-cell proteins. The advancement in genomic and metabolic engineering has expanded the potential of methylotrophic bacteria for developing bioprocesses based on methanol, illustrating its economic and environmental advantages as an alternative carbon source (Schrader et al., 2009).
Methanol in Catalysis
Research has shown that methanol can be utilized effectively in catalysis. For example, iron-catalyzed methylation employing methanol as a C1 building block demonstrates a broad reaction scope, facilitating the mono- or dimethylation of various substrates (Polidano et al., 2018). This highlights methanol's role in efficient and sustainable chemical synthesis.
Methanol for Microbial Metabolite Production
The use of methanol extends into the realm of microbial metabolite production, where genetically engineered strains of Bacillus methanolicus have been developed for the production of cadaverine, a platform chemical, from methanol. This research underscores the versatility of methanol as a substrate for the biotechnological production of value-added products (Nærdal et al., 2015).
Methanol in Synthetic Methylotrophy
Synthetic methylotrophy aims to develop non-native organisms that can utilize methanol for the production of fuels and chemicals. Engineering efforts in organisms like Escherichia coli and Corynebacterium glutamicum have highlighted methanol's potential as an energy-rich and cost-effective substrate for industrial biotechnology (Antoniewicz, 2019).
Safety and Hazards
The safety information for “{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with associated pictograms GHS05, GHS07 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
[2-[amino(cyclopropyl)methyl]oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(7-2-3-7)9(6-11)4-1-5-12-9/h7-8,11H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVJLPJGOXCAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol | |
CAS RN |
1820685-19-5 |
Source


|
| Record name | {2-[amino(cyclopropyl)methyl]oxolan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)
![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)



![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)

